

Structure and stereochemistry of dibromo[2.2]paracyclophane

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Compound of Interest

Compound Name: 4,16-Dibromo[2.2]paracyclophane

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An In-depth Technical Guide to the Structure and Stereochemistry of Dibromo[2.2]paracyclophane

Introduction: The Intriguing World of [2.2]Paracyclophane

[2.2]Paracyclophane is a fascinating molecule characterized by two benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained geometry forces the aromatic rings into a non-planar, boat-like conformation and brings them into close proximity, leading to significant transannular electronic interactions. These structural features result in a strained system with unique chemical and physical properties that have captured the attention of chemists for decades.

One of the most compelling aspects of substituted [2.2]paracyclophanes is the emergence of planar chirality. When substituents are introduced onto the aromatic rings, the restricted rotation of the rings relative to each other gives rise to non-superimposable mirror images, or enantiomers. This inherent chirality, coupled with the rigid and well-defined structure, makes [2.2]paracyclophane derivatives highly valuable scaffolds in various fields, including asymmetric catalysis, materials science, and the development of chiroptical materials.

Dibromo[2.2]paracyclophane, in particular, serves as a crucial and versatile precursor for the synthesis of a wide array of more complex, functionalized [2.2]paracyclophane derivatives. Understanding the nuances of its structure, the regiochemistry of its synthesis, and its intricate

stereochemical landscape is paramount for researchers, scientists, and drug development professionals aiming to harness the potential of this unique molecular architecture. This guide provides a comprehensive overview of the structure and stereochemistry of dibromo[2.2]paracyclophane, from its synthesis and isomerism to its characterization and the resolution of its chiral forms.

Synthesis and Regiochemistry of Dibromo[2.2]paracyclophane

The introduction of bromine atoms onto the [2.2]paracyclophane core is typically achieved through electrophilic aromatic substitution. The reaction conditions can be controlled to favor the formation of mono-, di-, or polybrominated products.

Electrophilic Bromination

The direct bromination of [2.2]paracyclophane using bromine in the presence of a Lewis acid catalyst, such as iron powder, in a suitable solvent like carbon tetrachloride, is a common method for synthesizing dibromo[2.2]paracyclophane. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

The regioselectivity of the second bromination is influenced by the deactivating, ortho-, para-directing nature of the first bromine atom and the steric hindrance imposed by the [2.2]paracyclophane structure. This leads to the formation of several possible positional isomers.

Positional Isomers of Dibromo[2.2]paracyclophane

The disubstitution of [2.2]paracyclophane with two bromine atoms, one on each ring, can result in four primary positional isomers. The nomenclature for these isomers is based on the relative positions of the substituents on the two aromatic decks:

- **pseudo-geminal (pg):** The substituents are on the same side of the molecule, directly across from each other.
- **pseudo-ortho (po):** The substituents are on adjacent carbons when viewed through the cyclophane axis.

- pseudo-meta (pm): The substituents are separated by one unsubstituted carbon on the other ring.
- pseudo-para (pp): The substituents are on opposite sides of the molecule.
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